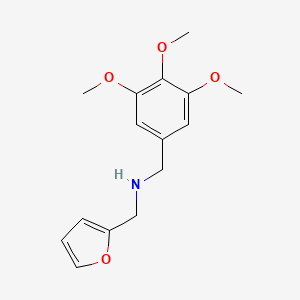![molecular formula C8H8N4S B1300855 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 3652-31-1](/img/structure/B1300855.png)
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, also known as MTPT, is a thiol-containing heterocyclic compound belonging to the class of triazoles. It is a colorless, water-soluble compound with a molecular weight of 163.21 g/mol. MTPT is a versatile compound that has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies reveal that these compounds generally exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Schiff’s bases of pyridyl substituted triazoles, including derivatives of this compound, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. They display a high inhibition performance and are supported by density function theory (DFT) methods (Ansari et al., 2014).
Pharmacological Studies
- Antitubercular and Antimicrobial Activities : The pharmacological evaluation of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been conducted, indicating their potential in antimicrobial and antitubercular activities (Dave et al., 2007).
Antihypoxic Activity
- Investigation of Antihypoxic Effects : S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol have been investigated for their anti-hypoxic activity, showing that these compounds can potentially be effective in treating conditions related to acute hypoxia (Karpun et al., 2020).
Antitumor Activity
- Synthesis and Evaluation for Antitumor Activity : Schiff bases of 3-Methylthio-4-amino-5-pyridin-3-yl-1,2,4-triazole have been synthesized and evaluated for their antitumor activities, showing potential as structural leads for developing antitumor agents (Rui, 2008).
Optical Activity Studies
- Optical Activity Analysis : The optical activity of some S-derivatives of 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols has been studied, revealing insights into the chiral nature of these compounds and their potential application in advanced drug design (Karpun et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Triazole compounds are known to interact with various biological targets, influencing cellular processes . The specific interactions of this compound with its targets and the resulting changes need further investigation.
Result of Action
Some triazole compounds have been found to exhibit neuroprotective effects
Análisis Bioquímico
Biochemical Properties
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to bind with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties . The nature of these interactions often involves hydrogen bonding and coordination with metal ions present in the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with cytochrome P450 enzymes results in the inhibition of drug metabolism, which can enhance the efficacy of certain therapeutic agents . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage . Understanding the dosage effects is essential for determining the therapeutic window of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins within the cell can sequester the compound, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the mitochondria, where it can exert its effects on mitochondrial enzymes and processes . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-methyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWADHGHCZRHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190023 | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3652-31-1 | |
| Record name | 2,4-Dihydro-4-methyl-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)



![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)



